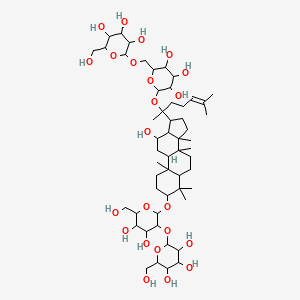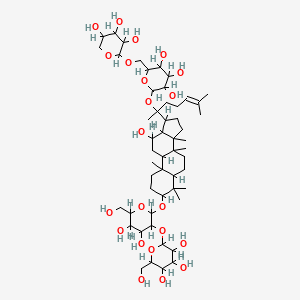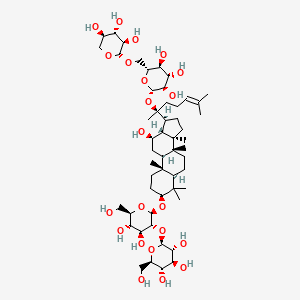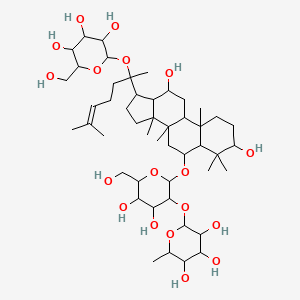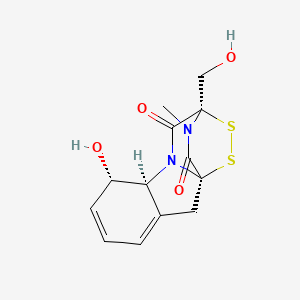
格列毒素
描述
Gliotoxin is a sulfur-containing mycotoxin that belongs to a class of naturally occurring 2,5-diketopiperazines . It is produced by several species of fungi, especially those of marine origin . It is associated with immunosuppression and acts by blocking membrane thiol groups .
Synthesis Analysis
Gliotoxin biosynthesis is regulated by a positive GliZ regulator . It is produced by a gli gene cluster . The transcription factor RglT is the main regulator of GliT, a GT protection mechanism . GtmA catalyzes the addition of methyl groups to the sulfur residues of dithiol gliotoxin to form nontoxic BmGT .Molecular Structure Analysis
Gliotoxin is characterized by a disulfide bridge . It is a kind of epipolythiodioxopiperazine (EPT) derived from different fungi .Chemical Reactions Analysis
Gliotoxin is highly toxic to A. fumigatus and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA . Formation of the disulfide bridge is done by GT oxidase GliT .Physical And Chemical Properties Analysis
Gliotoxin has a molar mass of 326.39 g·mol−1 . It appears as a white to light yellow solid and has a density of 1.75 g/ml . It is soluble in DMSO .科学研究应用
Immunomodulation
Gliotoxin has been recognized for its ability to modulate immune responses. It exhibits cytotoxic effects by suppressing macrophage immune function, which can be leveraged to study the pathways of immune response and inflammation . This property makes it a valuable tool for researching autoimmune diseases and potential immunosuppressive therapies.
Anticancer Research
Due to its antiangiogenic properties , gliotoxin is used in anticancer research. It inhibits the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Researchers are exploring gliotoxin’s potential as an anti-tumor agent , particularly in the context of low-dose treatments that may minimize toxicity .
Antifungal and Antibacterial Studies
Gliotoxin has shown effectiveness in controlling plant pathogens like Pythium ultimum and Sclerotinia sclerotiorum . Its antifungal properties are useful for studying fungal pathogenesis and developing new antifungal agents. Additionally, its role in inhibiting bacterial growth makes it a compound of interest in antibacterial drug development .
Neurological Disorders
The compound’s ability to induce apoptosis and produce reactive oxygen species (ROS) positions gliotoxin as a candidate for studying neurological disorders. It can help in understanding the mechanisms of neurodegeneration and the potential therapeutic approaches for conditions like Alzheimer’s and Parkinson’s disease .
Detoxification Mechanisms
Gliotoxin’s toxic effects on various fungi, including its producers, have led to research into fungal self-protection mechanisms. This includes the study of efflux pumps, neutralizing enzymes, and regulatory pathways that can detoxify gliotoxin. Understanding these mechanisms can provide insights into resistance strategies employed by pathogenic fungi .
HIV Research
Researchers are investigating gliotoxin’s potential in the diagnosis and treatment of HIV. Its immunosuppressive capabilities could be harnessed to develop novel therapeutic strategies that target the immune evasion tactics of the HIV virus .
Oxidative Stress Studies
At low doses, gliotoxin can act as an antioxidant . This paradoxical effect is of interest in the study of oxidative stress and its implications in various diseases. It provides a unique tool for dissecting the cellular pathways affected by oxidative damage and the body’s response to it .
Genotoxicity and DNA Damage
Gliotoxin’s ability to cause DNA damage through ROS production makes it a useful agent for studying genotoxicity. It helps in understanding the cellular responses to DNA damage, such as repair mechanisms, and the implications of persistent DNA damage in cancer and other diseases .
作用机制
Target of Action
Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of Gliotoxin is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where Gliotoxin inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .
Biochemical Pathways
Gliotoxin affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .
Pharmacokinetics (ADME Properties)
fumigatus, and this fungus has evolved self-protection mechanisms that include the Gliotoxin efflux pump GliA, the Gliotoxin neutralising enzyme GliT, and the negative regulation of Gliotoxin biosynthesis by the bis-thiomethyltransferase GtmA .
Result of Action
The molecular and cellular effects of Gliotoxin’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, Gliotoxin leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .
Action Environment
The action, efficacy, and stability of Gliotoxin can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce Gliotoxin, has evolved self-protection mechanisms against Gliotoxin, which include the Gliotoxin efflux pump GliA, the Gliotoxin neutralising enzyme GliT, and the negative regulation of Gliotoxin biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of Gliotoxin in its environment.
安全和危害
Gliotoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Gliotoxins can also be beneficial with different doses. Low doses of gliotoxin can be used as an antioxidant, in the diagnosis and treatment of HIV, and as an anti-tumor agent in the future . Gliotoxins have also been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum .
属性
IUPAC Name |
(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPIPIDMRVLAY-RBJBARPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877179 | |
| Record name | Gliotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gliotoxin | |
CAS RN |
67-99-2 | |
| Record name | Gliotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gliotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gliotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




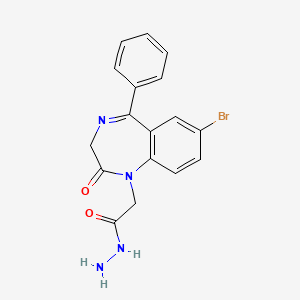

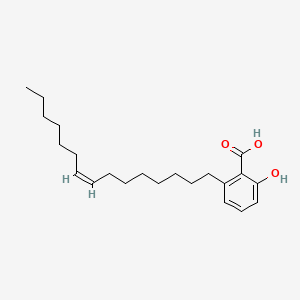
![9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl-](/img/structure/B1671512.png)
![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
